![molecular formula C34H54N2O2 B173619 2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol CAS No. 110546-20-8](/img/structure/B173619.png)

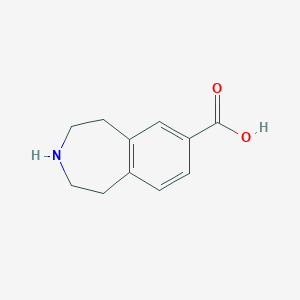

2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

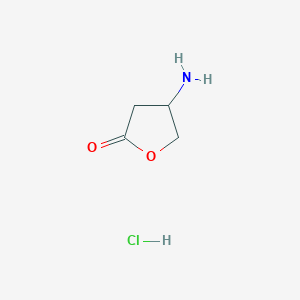

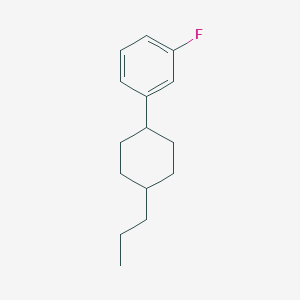

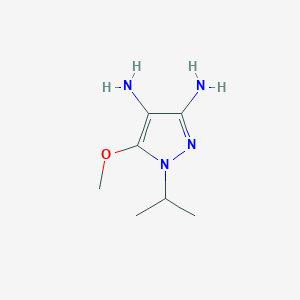

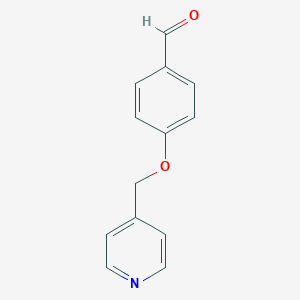

This compound, also known as 2,4-ditert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol, has a CAS Number of 110546-20-8 and a molecular weight of 522.81 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C34H54N2O2/c1-31(2,3)25-17-23(29(37)27(19-25)33(7,8)9)21-35-13-15-36(16-14-35)22-24-18-26(32(4,5)6)20-28(30(24)38)34(10,11)12/h17-20,37-38H,13-16,21-22H2,1-12H3 .The InChI code for this compound is 1S/C34H54N2O2/c1-31(2,3)25-17-23(29(37)27(19-25)33(7,8)9)21-35-13-15-36(16-14-35)22-24-18-26(32(4,5)6)20-28(30(24)38)34(10,11)12/h17-20,37-38H,13-16,21-22H2,1-12H3 .

Scientific Research Applications

Formation of Cu(II)–Phenoxyl Radical Complex

A study by Debnath et al. (2013) discusses the synthesis of a new N3O type tetradentate ligand and its copper(II) complex, which undergoes disproportionation in acetonitrile, leading to the formation of a Cu(II)–phenoxyl complex. This process is seen as a model for the enzyme galactose oxidase, highlighting the complex's potential in mimicking enzymatic activities and studying redox processes in biological systems (Debnath et al., 2013).

Steric Effects in Formylation Reactions

Huang et al. (2008) explored the steric effects on the formylation reaction of 2,4-dialkylphenol, producing various by-products, including derivatives similar to the chemical compound . This study provides insights into the chemical behavior of sterically hindered phenols and their reactions, which is crucial for designing and synthesizing novel compounds with specific properties (Huang et al., 2008).

Copper Complexes in Polymerization

Daneshmand et al. (2019) investigated tetradentate iminophenolate copper complexes, including a compound structurally related to the one , for their activity in rac-lactide polymerization. This research highlights the potential application of such complexes in catalyzing polymerization reactions, offering a pathway to synthesize biodegradable plastics and other polymeric materials (Daneshmand et al., 2019).

Synthesis as Antioxidants

Prabawati (2016) conducted a study on the synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin as antioxidants. The study presents a compound structurally similar to the one , highlighting its potential as a powerful antioxidant. This finding points towards the application of such compounds in materials science, particularly in enhancing the durability and lifespan of polymers and other materials (Prabawati, 2016).

Improvement of Antioxidant Processes

Xiao-jian (2010) explored the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a crucial raw material for various antioxidants, including antioxidant 1010 and 1076. This study underscores the importance of synthesizing and improving the production processes of antioxidant compounds, which can be applied in various industries to prevent oxidation and prolong the life of materials (Xiao-jian, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as 2,4-dimethyl-6-tert-butylphenol, are known to act as antioxidants . They can prevent oxidative damage by neutralizing free radicals and reactive oxygen species.

Mode of Action

The compound likely interacts with its targets by donating a hydrogen atom from its phenolic hydroxyl group to a free radical. This action stabilizes the free radical and prevents it from causing further oxidative damage .

Biochemical Pathways

The compound’s antioxidant activity can affect various biochemical pathways. By neutralizing free radicals, it can prevent lipid peroxidation, protein oxidation, and DNA damage, thereby preserving the integrity of cellular structures and functions .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body due to their lipophilic nature . They are metabolized primarily in the liver and excreted via the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action would likely include reduced oxidative stress and prevention of oxidative damage to cellular components. This can lead to improved cell viability and function, and potentially contribute to the prevention of diseases associated with oxidative stress .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactive species can influence the compound’s action, efficacy, and stability. For example, high temperatures or extreme pH values might affect the compound’s stability or reactivity . The presence of other antioxidants or pro-oxidants can also influence its antioxidant activity .

properties

IUPAC Name |

2,4-ditert-butyl-6-[[4-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54N2O2/c1-31(2,3)25-17-23(29(37)27(19-25)33(7,8)9)21-35-13-15-36(16-14-35)22-24-18-26(32(4,5)6)20-28(30(24)38)34(10,11)12/h17-20,37-38H,13-16,21-22H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVRPTJDIGXPLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol | |

CAS RN |

110546-20-8 |

Source

|

| Record name | 2,4-di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)

![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)

![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)